molecular formula C11H19NO5 B1638541 1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 897046-42-3

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No. B1638541
M. Wt: 245.27 g/mol
InChI Key: MZMNEDXVUJLQAF-UHFFFAOYSA-N
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Description

“1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 . It is a white powder and is stored in a refrigerator . .


Synthesis Analysis

This compound is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) . It is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.28 . It is a solid at room temperature . The density is predicted to be 1.13±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Reduction in Organic Chemistry

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate plays a crucial role in the synthesis and reduction processes in organic chemistry. For instance, it's involved in the synthesis of ketoesters derived from hydroxyproline, as demonstrated by King, Armstrong, and Keller (2005). These ketoesters are significant in various organic reactions and compound formations (King et al., 2005).

Chiral Auxiliary and Dipeptide Synthesis

This compound is also used as a chiral auxiliary and a building block in dipeptide synthesis. Studer, Hintermann, and Seebach (1995) highlighted its role in producing enantiomerically pure compounds, which are essential in synthesizing specific peptides and amino acids (Studer et al., 1995).

Mechanistic Studies in Organic Chemistry

In mechanistic studies, this compound is involved in observing tert-butyloxycarbonyl (Boc) group migration, as explored by Xue and Silverman (2010). Understanding such migrations is crucial for predicting and controlling reactions in synthetic organic chemistry (Xue & Silverman, 2010).

Medicinal Chemistry Applications

Moreover, derivatives of this compound are valuable in medicinal chemistry, particularly in synthesizing inhibitors and other biologically active compounds, as researched by Singh and Umemoto (2011) (Singh & Umemoto, 2011).

Intermediate in Jak3 Inhibitor Synthesis

It also serves as an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, a process outlined by Chen Xin-zhi (2011) (Xin-zhi, 2011).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P301, P305, P338, and P351 .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMNEDXVUJLQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
N Maimó Pérez - 2016 - dugi-doc.udg.edu
PREP in an endopeptridase member of the serine peptidase family that has a selective mechanism: it cleaves peptides with no more than amino acid residues at the carboxyl side of …
Number of citations: 0 dugi-doc.udg.edu
A Treiber, H Aissaoui, S Delahaye, S Glutz… - …, 2023 - Wiley Online Library
The dual orexin receptor antagonist daridorexant was approved in 2022 in the USA and EU for the treatment of insomnia. The purpose of this study was the identification of its metabolic …
TR DiRaimondo, C Klöck, R Warburton… - ACS chemical …, 2014 - ACS Publications
Previous studies in human patients and animal models have suggested that transglutaminase 2 (TG2) is upregulated in pulmonary hypertension (PH), a phenomenon that appears to …
Number of citations: 59 pubs.acs.org
N Kumar, SR Devineni, K Aggile, PR Gajjala… - Research on Chemical …, 2018 - Springer
The present study is related to a commercially practicable new synthetic process for production of teneligliptin hydrobromide hydrate (1), a dipeptidyl peptidase-4 (DPP-4) inhibitor. Key …
Number of citations: 11 link.springer.com
N Kaplaneris, G Koutoulogenis… - The Journal of …, 2015 - ACS Publications
The synthesis of both trans- and cis-diastereomers of pyrrolidinine-thioxotetrahydropyrimidinone bearing either a fluorine or a hydroxyl group was accomplished. The new compounds …
Number of citations: 47 pubs.acs.org
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org
FZ Liu, H Fang, HW Zhu, Q Wang, Y Yang… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives were synthesized and evaluated for their abilities to inhibit inducible nitric oxide synthase (iNOS) isoform. All target …
Number of citations: 18 www.sciencedirect.com
Y Wan, J Wang, M Chen, X Hou, H Fang - Bioorganic & Medicinal …, 2015 - Elsevier
Anti-apoptotic proteins, such as B-cell lymphoma (Bcl-2) protein, myeloid cell leukemia sequence 1 (Mcl-1) protein, are potential targets for cancer treatment. In the studies, a series of …
Number of citations: 27 www.sciencedirect.com
AK Pandey, GPA Yap, NJ Zondlo - The Journal of Organic …, 2014 - ACS Publications
(2S,4R)-4-Hydroxyproline(4-nitrobenzoate) was synthesized. The crystal structure revealed an exo ring pucker, with the nitrobenzoate pseudoaxial on the pyrrolidine envelope and …
Number of citations: 11 pubs.acs.org
J Arumugasamy, K Arunachalam, D Bauer… - … Process Research & …, 2013 - ACS Publications
A novel assembly of two structurally related 14-membered ring macrocyclic hepatitis C virus protease inhibitors is presented. Key to their successful construction was an ultimate ring-…
Number of citations: 30 pubs.acs.org

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